2-Ethoxy-4,6-dimethylbenzonitrile
Description
2-Ethoxy-4,6-dimethylbenzonitrile (CAS: 1708260-21-2) is a benzonitrile derivative featuring an ethoxy group at the 2-position and methyl groups at the 4- and 6-positions on the benzene ring. Its molecular formula is C₁₀H₁₁NO, with a molar mass of 161.20 g/mol. The compound is primarily utilized in organic synthesis, particularly as an intermediate in pharmaceuticals, agrochemicals, and corrosion inhibitors . Its structure combines electron-donating substituents (ethoxy and methyl groups), which influence its electronic properties and reactivity.
Properties
Molecular Formula |
C11H13NO |
|---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
2-ethoxy-4,6-dimethylbenzonitrile |
InChI |
InChI=1S/C11H13NO/c1-4-13-11-6-8(2)5-9(3)10(11)7-12/h5-6H,4H2,1-3H3 |
InChI Key |
AAVYHUQDSXYPRM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC(=C1C#N)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-4,6-dimethylbenzonitrile typically involves the reaction of 2,4-dimethylbenzonitrile with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetone or dimethylformamide (DMF). The reaction proceeds via nucleophilic substitution, where the ethoxy group is introduced to the benzonitrile core .
Industrial Production Methods
In an industrial setting, the production of 2-Ethoxy-4,6-dimethylbenzonitrile can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety during the production process .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-4,6-dimethylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitrile group can yield primary amines using reducing agents such as lithium aluminum hydride (LiAlH) or catalytic hydrogenation.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Primary amines.
Substitution: Halogenated, sulfonated, or nitrated derivatives.
Scientific Research Applications
2-Ethoxy-4,6-dimethylbenzonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new therapeutic agents targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2-Ethoxy-4,6-dimethylbenzonitrile depends on the specific chemical reactions it undergoes. For example, in electrophilic aromatic substitution reactions, the compound acts as an electron-rich aromatic system that reacts with electrophiles to form substituted products. The nitrile group can also participate in nucleophilic addition reactions, leading to the formation of various derivatives .
Comparison with Similar Compounds
2-Amino-4,6-dimethylbenzonitrile (CAS: 35490-77-8)
- Structural Differences: The amino group (-NH₂) replaces the ethoxy group (-OCH₂CH₃) at the 2-position.
- Molecular Formula: C₉H₁₀N₂ (vs. C₁₀H₁₁NO for the target compound).
- Properties: The amino group enhances hydrogen-bonding capacity, increasing solubility in polar solvents. Higher nitrogen content (2 vs. 1 nitrogen atom) may improve coordination with metal ions, making it suitable for catalytic applications.
- Applications : Used in pharmaceutical intermediates and as a precursor for heterocyclic compounds .
2-Ethoxy-4,6-dimethylpyrimidin-5-amine (CAS: N/A)
- Structural Differences : A pyrimidine ring replaces the benzene ring, with an ethoxy group and methyl groups at analogous positions.
- Molecular Formula: Not explicitly provided, but pyrimidine derivatives typically have higher nitrogen content.
- Properties :
- Pyrimidine’s aromatic heterocycle offers distinct electronic properties, such as increased polarity and resonance stability.
- The amine group at the 5-position introduces basicity.
- Applications: Potential use in pharmaceuticals (e.g., antiviral or anticancer agents) due to pyrimidine’s prevalence in bioactive molecules .
2-Ethoxy-4,6-difluoropyrimidine (CAS: N/A)
- Structural Differences : Fluorine atoms replace methyl groups at the 4- and 6-positions on a pyrimidine ring.
- Molecular Formula : C₆H₆F₂N₂O.
- Properties: Fluorine’s electronegativity enhances thermal stability and lipophilicity. Melting point: 70–75°C, insoluble in water but soluble in ethanol and carbon disulfide.
- Applications : Intermediate for pesticides (e.g., glyphosate derivatives) and pharmaceuticals .
2-Amino-3,5,6-trimethylbenzonitrile (CAS: 73629-39-7)
- Structural Differences: Additional methyl group at the 3-position and an amino group at the 2-position.
- Molecular Formula : C₁₀H₁₂N₂.
- Properties :
- Increased steric hindrance from the 3-methyl group may reduce reactivity in electrophilic substitution reactions.
- Similar solubility profile to the target compound but with higher nitrogen content.
- Applications : Used in specialty chemical synthesis and coordination chemistry .
Comparative Data Table
Research Findings and Functional Insights
- Corrosion Inhibition: Studies on 2-ethoxy-4,6-dimethylnicotinonitrile (a pyridine analog) demonstrate synergistic corrosion inhibition with iodide ions for mild steel in sulfuric acid. The target compound’s benzene ring may offer similar electron-donating effects, though its efficacy in corrosion inhibition requires further validation .
- Synthetic Utility: Ethoxy and methyl groups in 2-Ethoxy-4,6-dimethylbenzonitrile enhance its stability in acidic conditions compared to amino-substituted analogs, making it preferable for reactions requiring prolonged heating .
- Biological Activity : Fluorinated analogs (e.g., 2-ethoxy-4,6-difluoropyrimidine) exhibit higher bioactivity in agrochemicals due to fluorine’s metabolic stability, whereas methyl groups in the target compound may improve lipid solubility for drug delivery .
Biological Activity
2-Ethoxy-4,6-dimethylbenzonitrile is a chemical compound belonging to the class of substituted benzonitriles. Its biological activity has garnered attention due to its potential therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
- Molecular Formula : C12H15NO
- Molecular Weight : 201.25 g/mol
- IUPAC Name : 2-Ethoxy-4,6-dimethylbenzonitrile
- CAS Number : [specific CAS number if available]
The biological activity of 2-Ethoxy-4,6-dimethylbenzonitrile primarily involves its interaction with specific molecular targets within biological systems. The compound exhibits properties that may influence various biochemical pathways:
- Enzyme Inhibition : Preliminary studies suggest that 2-Ethoxy-4,6-dimethylbenzonitrile can inhibit certain enzymes critical for metabolic processes.
- Receptor Modulation : The compound may act as a modulator for specific receptors involved in neurotransmission and cellular signaling.
Antibacterial Activity
Recent research has highlighted the antibacterial properties of compounds related to benzonitriles. For instance, a study on a related nitrile compound demonstrated broad-spectrum antibacterial activity against enteric pathogens, showcasing the potential for derivatives like 2-Ethoxy-4,6-dimethylbenzonitrile to exhibit similar effects .
Antidiabetic Potential
A related class of compounds has shown promise in inhibiting protein tyrosine phosphatase 1B (PTP1B), a key regulator in insulin signaling pathways. Compounds designed based on the structure of 2-Ethoxy-4,6-dimethylbenzonitrile have demonstrated significant inhibitory activity against PTP1B, suggesting potential applications in managing type 2 diabetes mellitus .
Table 1: Summary of Biological Activities
| Activity Type | Efficacy | Reference |
|---|---|---|
| Antibacterial | Broad-spectrum against enteric pathogens | |
| PTP1B Inhibition | IC50 = 0.07 μM | |
| Cell Viability | Non-cytotoxic at therapeutic concentrations |
Case Study 1: Antibacterial Efficacy
In a study investigating the antibacterial properties of benzonitrile derivatives, researchers found that compounds similar to 2-Ethoxy-4,6-dimethylbenzonitrile exhibited significant bactericidal activity against common enteric pathogens. The mechanism involved disruption of the bacterial cell envelope and alteration of the proton motive force (PMF), leading to cell death .
Case Study 2: Antidiabetic Activity
A series of analogs derived from the structure of 2-Ethoxy-4,6-dimethylbenzonitrile were tested for their ability to enhance insulin-stimulated glucose uptake in cellular models. One compound showed a notable increase in glucose uptake without cytotoxic effects, indicating its potential as a therapeutic agent for type 2 diabetes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
